alpha-D-Glucopyranose, 5-thio-, 1,2,3,4,6-pentaacetate

Description

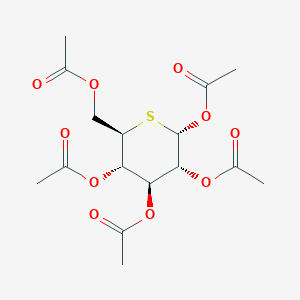

α-D-Glucopyranose, 5-thio-, 1,2,3,4,6-pentaacetate (CAS: 604-68-2) is a chemically modified monosaccharide derivative where all hydroxyl groups of α-D-glucopyranose are acetylated, and the oxygen at position 5 is replaced with a sulfur atom. This substitution introduces unique electronic and steric properties, making it valuable in glycosylation reactions and nucleoside synthesis . Its molecular formula is C₁₆H₂₂O₁₁S (molecular weight: 406.39 g/mol), and it is characterized by a high degree of chemical stability due to the protective acetyl groups . The compound is typically synthesized via SnCl₄-catalyzed acetylation of glucose derivatives under controlled conditions .

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxythian-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O10S/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPPVTQRDZKNPS-LJIZCISZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(S1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](S1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001242267 | |

| Record name | 5-Thio-α-D-glucopyranose 1,2,3,4,6-pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001242267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10227-18-6 | |

| Record name | 5-Thio-α-D-glucopyranose 1,2,3,4,6-pentaacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10227-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thio-α-D-glucopyranose 1,2,3,4,6-pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001242267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Optimization Strategies:

-

Catalyst selection : Substituting sulfuric acid with perchloric acid reduces side reactions, enhancing yield to 93%.

-

Solvent systems : Using acetyl chloride as both solvent and acetylating agent minimizes hydrolysis, particularly for moisture-sensitive thiosugars.

Industrial-Scale Production via Mixed Glucose Pentaacetate Isomerization

Patent CN101475608A discloses a cost-effective industrial method utilizing mixed α/β-glucose pentaacetate byproducts. The process involves:

-

Isomerization : Heating mixed pentaacetates (α:β ≈ 1:1) in acetic anhydride with catalytic perchloric acid at 55°C for 4 hours, achieving 79.2% yield of α-anomer.

-

Neutralization : Sodium bicarbonate quenches excess acid, preventing decomposition.

-

Crystallization : Recrystallization from 75% aqueous isopropanol yields 99.8% pure α-D-glucopyranose pentaacetate.

Table 1: Industrial Isomerization Conditions and Outcomes

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Tosic acid | 40 | 5 | 68.8 | 99.2 |

| Perchloric acid | 55 | 4 | 79.2 | 99.8 |

| Zinc chloride | 95 | 4 | 68.0 | 99.2 |

This method’s scalability is underscored by batch sizes up to 500 kg, with solvent recovery rates exceeding 90%.

Enzymatic Transacetylation Approaches

Recent advances explore enzymatic methods to circumvent harsh acidic conditions. Lipase B from Candida antarctica immobilized on acrylic resin catalyzes transacetylation of 5-thio-D-glucopyranose with vinyl acetate in tert-butanol. This method achieves 88% yield at 30°C, with no detectable sulfoxide byproducts. However, enzyme cost and slower reaction kinetics (48 hours) limit industrial adoption.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for α-D-Glucopyranose, 5-Thio-, Pentaacetate Synthesis

Key findings:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Alpha-D-Glucopyranose, 5-thio-, 1,2,3,4,6-pentaacetate can undergo oxidation reactions where the sulfur atom is oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol derivative.

Substitution: The acetyl groups can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted glucopyranose derivatives depending on the nucleophile used.

Scientific Research Applications

Alpha-D-Glucopyranose, 5-thio-, 1,2,3,4,6-pentaacetate has several applications in scientific research:

Chemistry: It is used as a model compound to study the stereochemistry of carbohydrates and their derivatives.

Biology: The compound can be used to investigate the role of sulfur-containing sugars in biological systems.

Industry: Used in the synthesis of complex carbohydrates and glycosides for various industrial applications.

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranose, 5-thio-, 1,2,3,4,6-pentaacetate involves its interaction with specific molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in enzymes or receptors, altering their activity. This can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions.

Comparison with Similar Compounds

Key Properties :

- Melting Point : 109–111°C

- Solubility: Soluble in chloroform, dichloromethane, and methanol .

- Optical Rotation : [α]²⁰/D = +100° (c = 5% in chloroform) .

Comparison with Structurally Similar Compounds

α-D-Glucose Pentaacetate (Non-thio Derivative)

The non-thio counterpart, α-D-glucopyranose pentaacetate (CAS: 604-68-2), lacks the sulfur substitution at position 5. It is widely used as a glycosyl donor in oligosaccharide synthesis due to its thermodynamic stability under acidic conditions .

β-D-Glucose Pentaacetate (CAS: 604-69-3)

The β-anomer exhibits distinct stereochemical properties, leading to differences in melting point (129–133°C) and solubility . It is preferred in reactions requiring axial glycosidic bond formation .

α-D-Mannopyranose Pentaacetate (CAS: 4163-65-9)

This mannose derivative has a lower melting point (64–75°C) and altered stereochemistry at C2, influencing its binding affinity in lectin-mediated processes .

β-D-Galactopyranose Pentaacetate (CAS: 25878-60-8)

With a melting point of 113°C, this galactose derivative is critical in enzymatic fucosylation studies and glycoconjugate vaccine development .

Chemical Stability and Reactivity

- Acetylated Sugars : All pentaacetate derivatives exhibit enhanced stability against hydrolysis compared to free sugars. However, the 5-thio derivative is more prone to oxidation due to the sulfur atom .

- Anomeric Effect: The α-anomers (e.g., α-D-glucose pentaacetate) are thermodynamically favored in glycosylation reactions, while β-anomers (e.g., β-D-galactose pentaacetate) form under kinetic control .

Notes on Discrepancies and Limitations

- The term "5-thio" in the target compound may refer to a typographical error, as the evidence primarily discusses 1-thio derivatives (e.g., 1-thio-β-D-glucopyranoside in ). Further clarification is recommended.

- Solubility data for the 5-thio derivative is scarce in the provided literature, necessitating experimental validation.

Biological Activity

Alpha-D-Glucopyranose, 5-thio-, 1,2,3,4,6-pentaacetate (also known as 1,2,3,4,6-penta-O-acetyl-5-thio-α-D-glucopyranose) is a glycoside derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications in various fields of research.

- Molecular Formula : C₁₆H₂₂O₁₀S

- Molecular Weight : 406.41 g/mol

- Purity : Minimum 95% by HPLC

Synthesis

The synthesis of alpha-D-glucopyranose pentaacetate typically involves the acetylation of glucose. The introduction of a thio group enhances its biological activity by modifying its interaction with enzymes and receptors. Various methods have been explored for the synthesis of thio-glycosides and their acetylated derivatives.

Enzyme Inhibition

Research indicates that thio-glycosides can act as inhibitors of glycosidases. A study on structurally similar compounds demonstrated significant selective inhibition of α- and β-glucosidases from fungi such as Aspergillus oryzae and Penicillium canescens . This suggests that alpha-D-glucopyranose pentaacetate may exhibit similar inhibitory properties due to its structural characteristics.

| Enzyme Target | Type of Activity | Reference |

|---|---|---|

| α-Glucosidase | Inhibition | |

| β-Glucosidase | Inhibition | |

| α-Galactosidase | Weak Activation |

Insulinotropic Effects

A significant aspect of alpha-D-glucopyranose pentaacetate's biological activity is its insulinotropic effect. Studies have shown that this compound can stimulate insulin secretion in isolated rat pancreatic islets. The mechanism involves its metabolism to D-glucose within these cells, leading to enhanced insulin release . This action is crucial for understanding its potential use in diabetes management.

Case Studies

-

Insulin Secretion Study :

- Objective : To evaluate the insulinotropic action of alpha-D-glucose pentaacetate.

- Findings : The compound was efficiently taken up by pancreatic islet cells and hydrolyzed to produce D-glucose. This process was linked to increased insulin secretion but did not correlate with oxygen uptake in the islets, indicating a unique metabolic pathway .

- Glycosidase Inhibition Study :

Implications in Research

The diverse biological activities of alpha-D-glucopyranose pentaacetate open avenues for further research in several areas:

- Diabetes Management : Due to its insulinotropic properties, there is potential for developing therapeutic agents for diabetes treatment.

- Antifungal Agents : Its ability to inhibit glycosidases may lead to new antifungal drugs targeting specific fungal pathogens.

- Chemical Synthesis : The compound serves as a versatile building block in organic synthesis and carbohydrate chemistry.

Q & A

Basic: What are the optimal conditions for synthesizing alpha-D-Glucopyranose pentaacetate with high yield and purity?

Methodological Answer:

The synthesis involves acetylation of glucose using acetic anhydride in the presence of a catalytic acid (e.g., sulfuric acid). Purification is achieved via recrystallization from chloroform or column chromatography. Key parameters include:

- Reagent ratios : Excess acetic anhydride (5:1 molar ratio to glucose) ensures complete acetylation .

- Temperature : Reaction at 40–50°C for 4–6 hours minimizes side reactions .

- Validation : Purity is confirmed by TLC (Rf ~0.6 in ethyl acetate/hexane) and melting point (108–111°C) .

Basic: Which analytical techniques reliably confirm the structure and purity of alpha-D-Glucopyranose pentaacetate?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR identify acetyl group positions and anomeric configuration. For example, the α-anomer shows a characteristic doublet for H1 at δ 6.2 ppm (J = 3.5 Hz) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) quantify purity (>98%) .

- Specific Rotation : [α]D²⁰ = +100° to +104° (c = 1 in CHCl3) confirms stereochemical integrity .

Advanced: How can researchers resolve discrepancies in reported melting points and specific rotations for this compound?

Methodological Answer:

Discrepancies (e.g., melting points: 107–113°C ) arise from impurities or polymorphic forms. Mitigation strategies include:

- Recalibration : Use NIST-traceable standards for melting point apparatus.

- Purity Assessment : Combine HPLC (for organic impurities) and Karl Fischer titration (water content <0.5%) .

- Crystallization Solvent : Use chloroform/hexane for consistent crystal lattice formation .

Advanced: What strategies overcome the limited aqueous solubility of alpha-D-Glucopyranose pentaacetate in biological assays?

Methodological Answer:

- Co-solvents : Use DMSO or ethanol (≤10% v/v) to enhance solubility without denaturing proteins .

- Derivatization : Introduce polar groups (e.g., sulfation) post-acetylation to improve hydrophilicity .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for targeted delivery .

Advanced: How does the stereochemical configuration influence reactivity in glycosylation vs. beta isomers?

Methodological Answer:

The α-anomer’s axial C1-OAc group sterically hinders nucleophilic attack, making it less reactive than the beta isomer in glycosylation. This is critical for:

- Glycoconjugate Synthesis : Beta-D-glucose pentaacetate is preferred for enzymatic glycosyltransferase reactions .

- Kinetic Studies : Use 2D EXSY NMR to compare anomerization rates in solution .

Advanced: What advanced spectroscopic methods determine conformational dynamics in solution?

Methodological Answer:

- Vibrational Circular Dichroism (VCD) : Resolves acetyl group orientations and anomeric effects in chiral environments .

- 2D NOESY NMR : Identifies through-space interactions between axial/equatorial substituents, confirming the 4C1 chair conformation .

- Molecular Dynamics Simulations : Validate experimental data with force-field models (e.g., GLYCAM06) .

Basic: What are key considerations for using this compound as a precursor in oligosaccharide synthesis?

Methodological Answer:

- Protecting Group Compatibility : Acetyl groups are stable under acidic conditions but hydrolyze in basic media. Use orthogonal protections (e.g., benzyl for long-term stability) .

- Regioselectivity : Enzymatic deacetylation (e.g., lipases) selectively removes specific acetyl groups for stepwise glycosylation .

Advanced: How do researchers validate hydrolytic stability during storage?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Acetic acid peaks indicate hydrolysis .

- Mass Spectrometry : ESI-MS detects trace hydrolyzed products (e.g., tetra-acetates) with m/z = 348.3 .

- Packaging : Use amber vials with desiccants to prevent moisture ingress .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.